2-Amino-2-(quinolin-6-yl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-quinolin-6-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-10(11(14)15)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXYXBXZXMZGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400061 | |
| Record name | 2-Amino-2-(quinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108763-20-8 | |
| Record name | 2-Amino-2-(quinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the cornerstone of molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal details about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 2-Amino-2-(quinolin-6-yl)acetic acid, ¹H NMR and ¹³C NMR would be the primary experiments.
¹H NMR: This technique would identify all unique proton environments. One would expect to see distinct signals for the protons on the quinoline (B57606) ring, typically in the aromatic region (δ 7-9 ppm). nih.gov The proton on the alpha-carbon (the carbon bonded to both the amino and carboxylic acid groups) would appear as a singlet, and its chemical shift would be indicative of its unique electronic environment. The protons of the amino group (-NH₂) and the carboxylic acid (-COOH) would also produce characteristic signals, though their position and appearance can be broad and concentration-dependent. mdpi.com
2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be used to establish connectivity. COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons), helping to piece together the fragments of the molecule. nih.gov HMQC would correlate the proton signals with the carbon signals, definitively assigning which protons are attached to which carbons.
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the amino group.
O-H stretching of the carboxylic acid, which is often a very broad band.
C=O stretching of the carboxylic acid carbonyl group (typically around 1700-1750 cm⁻¹). sapub.org
C=N and C=C stretching vibrations from the aromatic quinoline ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for identifying conjugated systems. The quinoline ring system in this compound would produce strong absorptions in the UV region, and the precise wavelengths and intensities of these absorptions are characteristic of the quinoline chromophore.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. It ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular mass with high precision. This allows for the unambiguous determination of the molecular formula (C₁₁H₁₀N₂O₂). Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural clues. The molecule would likely fragment in predictable ways, such as the loss of the carboxylic acid group (as CO₂) or cleavage adjacent to the amino group, providing further confirmation of the proposed structure. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique involves diffracting X-rays off the crystal lattice to generate a three-dimensional electron density map of the molecule.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of the final compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. mdpi.com
Column Chromatography: This technique is used for the purification of the synthesized compound on a larger scale. By passing the mixture through a column packed with a stationary phase (like silica (B1680970) gel), the desired compound can be separated from impurities and unreacted starting materials. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final product with great accuracy. By analyzing the sample on an analytical HPLC column, one can detect even trace amounts of impurities. Chiral HPLC, using a chiral stationary phase, would also be the method of choice to determine the enantiomeric excess (a measure of stereochemical purity) if the compound were synthesized in an asymmetric fashion.
Computational and Theoretical Investigations in Chemical Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic distribution, and orbital energies, which are fundamental to a molecule's reactivity and interaction with biological targets.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. nih.govresearchgate.netmdpi.com The optimization process determines the most stable conformation of the molecule by finding the minimum energy structure, which provides data on bond lengths, bond angles, and dihedral angles.
For instance, a computational study on 6-aminoquinoline, a structurally related compound, utilized DFT to explore its geometrical parameters. nih.gov Such studies typically reveal the planarity of the quinoline ring system and the orientation of the substituent groups. For 2-Amino-2-(quinolin-6-yl)acetic acid, a DFT study would be expected to provide the precise bond lengths between the atoms of the quinoline ring, the amino acid side chain, and the carboxylic acid group.
Furthermore, DFT calculations can elucidate electronic properties such as the distribution of electron density, which is often visualized using molecular electrostatic potential (MEP) maps. nih.govmdpi.com MEP maps highlight the electrophilic and nucleophilic regions of a molecule, which are crucial for understanding intermolecular interactions. mdpi.com In a study of 5,8-quinolinedione (B78156) derivatives, MEP maps were used to identify these reactive sites. mdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid, indicating their nucleophilic character, while the amino group's hydrogen atoms would exhibit positive potential.
Mulliken atomic charge analysis, another output of DFT calculations, provides the partial charges on each atom in the molecule. researchgate.net This information is valuable for understanding how the molecule might interact with a receptor site. For example, in a study of 2-amino-5-methyl pyridine (B92270), Mulliken charges were calculated to understand the charge distribution within the molecule. researchgate.net
A hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT study, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-C3 | 1.37 Å |
| N1-C2 | 1.32 Å | |
| C6-C(α) | 1.52 Å | |
| C(α)-N(amino) | 1.46 Å | |
| C(α)-C(carboxyl) | 1.53 Å | |
| C(carboxyl)-O(H) | 1.35 Å | |
| C(carboxyl)=O | 1.21 Å | |
| Bond Angle | C2-N1-C9 | 117.5° |
| N1-C2-C3 | 123.0° | |
| C5-C6-C(α) | 120.5° | |
| C6-C(α)-N(amino) | 110.0° | |
| C6-C(α)-C(carboxyl) | 111.0° | |
| N(amino)-C(α)-C(carboxyl) | 109.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net
In a computational study of 6-aminoquinoline, the HOMO and LUMO were found to be localized over the entire molecule, suggesting a potential for charge transfer upon excitation. nih.gov For this compound, FMO analysis would provide the energies of the HOMO and LUMO. A small HOMO-LUMO gap would suggest higher reactivity. These parameters are crucial for predicting how the molecule might interact with other molecules, including biological receptors. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Molecular Modeling Approaches for Compound Design
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of drug discovery, these approaches are vital for designing new compounds with improved activity and selectivity. For quinoline-based compounds, molecular modeling is often used to design novel derivatives with enhanced therapeutic properties, such as anticancer or antimalarial activity. nih.govnih.gov
The design process can involve modifying a lead compound, such as this compound, by adding or substituting functional groups to improve its binding affinity to a target protein. nih.gov For example, a study on quinoline derivatives as anticancer agents used molecular modeling to design new compounds with potentially improved activity. nih.gov This often involves a cycle of computational prediction followed by chemical synthesis and biological testing.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein (receptor). nih.gov
Numerous studies have employed molecular docking to investigate the interaction of quinoline derivatives with various biological targets. For instance, docking studies have been performed on quinoline derivatives as inhibitors of HIV reverse transcriptase, with some compounds showing high docking scores, indicating strong binding affinity. nih.gov In another study, quinoline-based iminothiazoline derivatives were docked against the elastase enzyme, revealing hydrogen bonding and hydrophobic interactions with the active site residues. pharmacy180.com Similarly, docking studies of quinoline derivatives against the main protease of SARS-CoV-2 have been conducted. nih.gov
For this compound, a molecular docking study would involve placing the molecule into the active site of a relevant protein target. The results would provide a binding energy score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. This information is critical for understanding the basis of the compound's potential biological activity and for designing more potent inhibitors.
Table 3: Representative Molecular Docking Results for Quinoline Derivatives against Various Protein Targets
| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrimidine-containing quinoline | HIV Reverse Transcriptase | -10.67 | - | nih.gov |
| Quinoline-based iminothiazoline | Elastase | -7.4 | Gln34, Asn76, Glu80, Thr75 | pharmacy180.com |
| 2,4-dimethoxy-THPQs | SARS-CoV-2 Mpro | High affinity | - | nih.gov |
Structure-Activity Relationship (SAR) Prediction through In Silico Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), use computational models to predict the activity of new compounds based on their structural features. nih.gov
For quinoline derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been used to analyze the relationship between the three-dimensional structure of the compounds and their anti-gastric cancer activity. nih.gov These models generate contour maps that indicate which regions of the molecule are sensitive to steric and electrostatic modifications, thus guiding the design of more active compounds. nih.gov SAR studies based on docking scores have also been performed for quinoline derivatives, revealing that certain substituents, such as electron-withdrawing groups or a free amino group, can enhance binding affinity. nih.gov The general SAR of arylalkanoic acids suggests that the acidic center is crucial for activity and its distance from the aromatic ring is critical. acs.org
An in silico SAR study of this compound and its analogues would involve generating a dataset of related compounds with their corresponding biological activities. A QSAR model could then be built to identify the key structural features that contribute to the observed activity.
Cheminformatics Approaches for Compound Library Design
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In drug discovery, cheminformatics plays a crucial role in the design of compound libraries for high-throughput screening. These libraries are collections of diverse chemical compounds that are tested for their ability to modulate a particular biological target.
The design of a compound library containing quinoline derivatives, including this compound, would involve several cheminformatics approaches. This could start with the creation of a virtual library of compounds by enumerating possible substitutions on the quinoline scaffold. These virtual compounds can then be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and structural diversity. The goal is to create a library that covers a wide range of chemical space while maximizing the chances of finding active compounds. Fragment-based drug discovery (FBDD) is another approach where small molecular fragments are elaborated in three dimensions to create lead-like compounds.
Biological Activity and Mechanistic Insights
Investigation of Biological Activities of Quinoline (B57606) Derivatives
The quinoline nucleus is considered a "privileged structure" in drug discovery, consistently appearing in compounds with a wide spectrum of biological effects. nih.govresearchgate.net Researchers have synthesized and evaluated numerous quinoline derivatives, demonstrating their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govrsc.org The versatility of the quinoline ring allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity for specific biological targets. biointerfaceresearch.com
Antiviral Mechanisms in Quinoline Scaffolds
Quinoline derivatives have demonstrated notable antiviral activity against a range of viruses. nih.govresearchgate.net The well-known antimalarial drug chloroquine, a quinoline derivative, exhibits antiviral effects by increasing the pH of endosomes and lysosomes. wikipedia.org This change in acidity impairs the release of the virus's genetic material into the host cell, thereby inhibiting its replication. wikipedia.org Chloroquine may also function as a zinc ionophore, facilitating zinc entry into cells to inhibit viral RNA-dependent RNA polymerase. wikipedia.org
Other quinoline compounds have been investigated for their efficacy against viruses such as Dengue virus, Zika virus (ZIKV), and Human Immunodeficiency Virus (HIV). nih.govnih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to reduce ZIKV RNA production, with some showing activity comparable to mefloquine. nih.gov The mechanism often involves targeting early stages of the viral infection cycle or impairing the function of viral proteins. nih.gov Some tetrahydroquinoline derivatives have shown moderate activity in assays, suggesting that the structural flexibility of the quinoline scaffold is key to its antiviral potential. nih.gov The broad-spectrum antiviral activity of quinolines underscores their importance as a framework for developing new antiviral therapies. researchgate.netmdpi.com
Antimicrobial Research and Modes of Action
The quinoline core is central to many antimicrobial agents, including the widely used fluoroquinolone antibiotics. researchgate.netnih.gov These compounds are effective against both Gram-positive and Gram-negative bacteria. nih.gov A primary mode of action for many antibacterial quinolines is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govacs.org These enzymes are crucial for DNA replication, recombination, and repair; their inhibition leads to bacterial cell death. acs.org
Research has expanded to novel quinoline-based hybrids designed to overcome growing antimicrobial resistance. researchgate.netnih.gov For example, a quinoline-quinolone hybrid, compound 5d , was shown to target both bacterial LptA and Topoisomerase IV proteins, resulting in broad-spectrum antibacterial effects. nih.gov Other quinoline derivatives have demonstrated significant activity against specific pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. nih.govacs.org The antifungal activity of quinolines is also an area of active research, with some derivatives inhibiting enzymes like lanosterol (B1674476) 14α-demethylase, which is vital for the integrity of the fungal cell membrane. acs.org The diverse mechanisms employed by quinoline derivatives make them a promising scaffold for developing new treatments for infectious diseases. researchgate.net
Table 1: Examples of Antimicrobial Quinoline Derivatives and Their Activity
| Compound/Class | Target Organism(s) | Mechanism of Action / Activity | Reference(s) |
|---|---|---|---|
| Fluoroquinolones | Gram-positive & Gram-negative bacteria | Inhibit DNA gyrase and topoisomerase IV | nih.gov |
| Bedaquiline | Mycobacterium tuberculosis | Inhibits mycobacterial ATP synthase | nih.gov |
| Quinoline-Thiazole Hybrids | S. aureus, C. glabrata | Showed significant antibacterial and anticandidal activity | acs.org |
Anticancer Research and Cellular Pathways
Quinoline derivatives are a significant class of compounds in anticancer research, exhibiting efficacy against various cancer types including breast, lung, and colon cancer. researchgate.net Their anticancer effects are mediated through multiple cellular pathways. researchgate.netarabjchem.org A primary mechanism is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. arabjchem.orgglobalresearchonline.net Compounds like camptothecin (B557342) and its analogs are well-known topoisomerase I inhibitors. globalresearchonline.netnih.gov
Other anticancer mechanisms of quinolines include:
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death in cancer cells. For instance, skimmianine (B1681810) has been reported to induce apoptosis in breast cancer cells through caspase-3 mediated pathways. researchgate.net
Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation. nih.govrsc.org
Inhibition of Tubulin Polymerization: Some quinoline-chalcone hybrids act as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. rsc.org
Kinase Inhibition: Quinoline derivatives have been developed as inhibitors of various protein kinases, such as tyrosine kinases and PI3K/Akt/mTOR, which are involved in signaling pathways that promote cancer cell growth and survival. arabjchem.orgrsc.org
Disruption of Angiogenesis: They can also inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis. researchgate.netarabjchem.org
The structural versatility of the quinoline scaffold allows for the design of derivatives that can target multiple pathways simultaneously, enhancing their potential as effective anticancer agents. researchgate.net
Table 2: Anticancer Mechanisms of Quinoline Derivatives
| Mechanism | Cellular Pathway/Target | Example Compound Class | Reference(s) |
|---|---|---|---|
| Topoisomerase Inhibition | DNA Topoisomerase I/II | Camptothecin, Topotecan | arabjchem.orgglobalresearchonline.net |
| Apoptosis Induction | Caspase-3 activation | Skimmianine | researchgate.net |
| Tubulin Polymerization Inhibition | Colchicine binding site on tubulin | Quinoline-chalcone hybrids | rsc.org |
| Kinase Inhibition | EGFR, PI3K/Akt/mTOR pathway | Quinoline-chalcone hybrids | rsc.org |
Anti-inflammatory Research and Target Modulation
Quinoline-based compounds have been explored as anti-inflammatory agents that modulate various pharmacological targets. researchgate.net Their anti-inflammatory effects stem from their ability to inhibit the production and activity of key inflammatory mediators. researchgate.net For example, certain quinoline derivatives have been shown to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. epa.gov
The specific anti-inflammatory mechanisms depend on the substituents on the quinoline ring. researchgate.net Derivatives with a carboxamide moiety have shown antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation, while those with a carboxylic acid group can inhibit cyclooxygenase (COX) enzymes. researchgate.net Studies have also investigated quinoline derivatives for their ability to reduce oxidative stress associated with inflammation by decreasing levels of oxidants like malondialdehyde (MDA) and nitric oxide (NO). nih.gov This modulation of inflammatory targets highlights the potential of quinoline derivatives in treating a range of acute and chronic inflammatory diseases. researchgate.netnih.gov
Exploration of Specific Molecular Targets and Pathways
The diverse biological activities of quinoline derivatives are rooted in their interactions with specific molecular targets. A predominant and well-studied interaction is with nucleic acids, which often underlies their antimicrobial and anticancer properties. rsc.org
Nucleic Acid Interaction Studies (e.g., DNA Intercalation, Replication, Transcription Inhibition)
Many quinoline derivatives exert their biological effects by directly interacting with DNA. nih.gov One of the primary modes of this interaction is DNA intercalation , where the planar aromatic ring system of the quinoline molecule inserts itself between the base pairs of the DNA double helix. nih.govbiorxiv.org This binding can lead to several downstream consequences:
Inhibition of Replication and Transcription: Intercalation can distort the DNA structure, interfering with the processes of DNA replication and transcription by preventing enzymes like DNA and RNA polymerases from binding to or moving along the DNA template. nih.govbiorxiv.org
Enzyme Inhibition: The interaction is not limited to passive obstruction. Some quinoline compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases. nih.gov For example, certain quinoline analogs intercalate into the minor groove of DNA, causing a conformational change that inhibits the enzyme's catalytic activity. nih.govbiorxiv.org This can lead to DNA hypomethylation, an epigenetic modification with therapeutic potential.
DNA Damage Response: By binding to DNA, some quinoline derivatives can trigger a DNA damage response in cells, often leading to the activation of pathways like the p53 tumor suppressor pathway, which can result in cell cycle arrest or apoptosis. nih.govbiorxiv.org
The ability of quinolines to bind to DNA is sequence-dependent and can be influenced by the specific substituents on the quinoline ring, allowing for the development of compounds with enhanced potency and target specificity. nih.gov This direct interaction with the fundamental molecule of life is a key reason for the quinoline scaffold's prominence in drug development. nih.gov
Protein Binding and Enzyme Inhibition/Activation Profiling
The quinoline scaffold, a core component of 2-Amino-2-(quinolin-6-yl)acetic acid, is a recognized pharmacophore that interacts with a variety of biological targets. Research into related quinoline derivatives provides insights into the potential protein binding and enzymatic interactions of this specific compound. For instance, the planar nature of the quinoline ring system is thought to facilitate deep penetration into the hydrophobic pockets of kinases. This interaction is critical as kinase dysregulation is a known factor in diseases like cancer.
Studies on structural analogs have shown inhibitory activity against key enzymes. For example, certain quinoline derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) by competing with ATP for binding in the kinase domain. A related 4-piperazinoquinoline derivative showed an IC50 value of 1.38 μM against VEGFR-2, with computational docking studies confirming interactions with crucial residues like Asp1046 and Cys919. smolecule.com Furthermore, substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, specifically targeting the chymotrypsin-like activity with IC50 values in the low micromolar range. nih.gov The mechanism of this inhibition has been described as mixed-type, suggesting an allosteric modulation of the proteasome's activity. nih.gov
While direct enzymatic inhibition data for this compound is not extensively detailed in the available literature, the broader family of quinoline-based amino acid derivatives has been investigated for antibacterial properties. These studies suggest that the antimicrobial potency could be due to the inhibition of bacterial enzymes like DNA gyrase and topoisomerase-IV. mdpi.com
Cellular Signaling Pathway Modulation (e.g., Cell Cycle Arrest via ATM/Chk2 pathway)
The ATM/Chk2 pathway is a critical signaling cascade activated in response to DNA double-strand breaks, leading to cellular responses such as cell cycle arrest, apoptosis, or DNA repair. nih.gov While direct evidence linking this compound to the ATM/Chk2 pathway is limited, the general class of quinoline derivatives has been associated with mechanisms that can induce cell cycle arrest. ijresm.com
Upon DNA damage, the ATM kinase activates Chk2, which in turn phosphorylates a variety of downstream targets to halt the cell cycle. nih.gov For instance, Chk2 can phosphorylate and trigger the degradation of Cdc25A phosphatase, which is necessary for the G1/S transition. It also stabilizes and activates p53, a key tumor suppressor that can induce cell cycle arrest or apoptosis. nih.gov The activation of Chk1 and Chk2 kinases is a fundamental process in the DNA damage response. mdpi.com Given that various quinoline compounds have shown anticancer activities by inducing apoptosis and inhibiting cell proliferation, it is plausible that their mechanism involves the modulation of such critical cell cycle checkpoint pathways. ijresm.comnih.gov
Receptor Binding Studies
The interaction of quinoline derivatives with various receptors has been a subject of significant research. In the context of this compound, studies on related compounds offer valuable insights into potential receptor binding.
A notable example is the investigation of 6-acylamino-2-aminoquinolines as antagonists for the melanin-concentrating hormone 1 receptor (MCH1R). nih.gov These studies, which utilized in silico screening with 3D pharmacophore models, identified novel antagonists and explored their structure-activity relationships. nih.gov Docking studies suggested that the nitrogen atom of the quinoline ring plays a crucial role in interacting with key residues of the receptor, such as Asp123 in a transmembrane domain. nih.gov While the eastern amine part of these molecules was initially thought to be critical for this interaction, it was later found that it could be removed without significantly affecting the compound's affinity or functional activity. nih.gov This highlights the central importance of the quinoline core in receptor binding.
Structure-Activity Relationship (SAR) within Quinolyl Amino Acid Frameworks
The biological activity of quinolyl amino acids is significantly influenced by their structural features. The structure-activity relationship (SAR) studies help in understanding how modifications to the quinoline ring and the amino acid moiety can impact efficacy and selectivity. mdpi.comnih.gov
Impact of Quinoline Substitutions on Biological Efficacy
Substitutions on the quinoline ring have a profound effect on the biological activity of these compounds. nih.govnih.gov For instance, in the context of antifungal agents, the introduction of different substituents on the quinoline core of 4-aminoquinolines led to compounds with moderate to excellent inhibitory potencies. nih.gov
In research focused on antimycobacterial agents, substitutions at the 8-position of the quinolone ring were systematically varied. The results showed that the contribution of the substituent at this position to the antimycobacterial activity was dependent on the nature of the substituent at the N-1 position. nih.gov For example, when N-1 was a cyclopropyl (B3062369) group, the activity followed the order: COMe ≈ CBr > CCl > CH ≈ CF > COEt > N > CCF3. nih.gov
Furthermore, in the development of antiplasmodial agents based on the 4-aminoquinoline (B48711) scaffold, the 7-chloro substitution, present in chloroquine, was found to provide an additional effect to the principal pharmacophore. nih.gov However, inserting an extra methylene (B1212753) unit between the quinoline moiety and the amino functionality was found to be detrimental to the antiplasmodium activity. nih.gov
In the context of plant growth regulation, the presence of alkoxy groups in the 6th position of the quinoline ring in certain 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives was found to reduce their rhizogenesis-stimulating activity. medicine.dp.uaresearchgate.net
Contribution of the Alpha-Amino Acid Moiety to Bioactivity and Selectivity
The alpha-amino acid portion of quinolyl amino acids is not merely a passive carrier but plays an active role in determining the compound's biological profile. This moiety can influence properties such as solubility, metabolic stability, and target specificity. smolecule.comnih.gov
The introduction of an α,α-disubstituted α-amino acid can confer improved properties, such as modifying peptide conformation and serving as a precursor for other bioactive compounds. nih.gov The stereochemistry and the nature of the substituents on the alpha-carbon can significantly impact how the molecule interacts with its biological target.
Role of Quinolyl Acetic Acid Derivatives in Plant Growth Regulation Research (e.g., Rhizogenesis Stimulation)
Quinolyl acetic acid derivatives have emerged as a promising class of compounds in the field of plant growth regulation. medicine.dp.uaresearchgate.netdnu.dp.ua These synthetic compounds often mimic the effects of natural plant hormones, known as phytohormones, which include auxins, cytokinins, gibberellins, abscisic acid, and ethylene. tnau.ac.ineolss.netbyjus.com
The effectiveness of these compounds can be influenced by their chemical structure. For instance, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was found to be a more potent stimulator of rhizogenesis than its corresponding acid form. medicine.dp.uaresearchgate.net Conversely, the introduction of certain substituents, such as alkoxy groups at the 6th position of the quinoline ring, can reduce this activity. medicine.dp.uaresearchgate.net These findings underscore the potential for molecular modeling and targeted synthesis to develop new, effective, and low-toxicity plant growth regulators. medicine.dp.uaresearchgate.netdnu.dp.ua The study of such compounds is part of a broader effort to find novel substances that can enhance agricultural productivity and conservation efforts. tnau.ac.infrontiersin.orgnih.gov
Derivatization and Chemical Modification for Functional Exploration
Synthesis of Prodrugs and Bioconjugates
The modification of bioactive compounds into prodrugs is a well-established strategy to overcome pharmaceutical challenges such as poor solubility, limited permeability, and rapid metabolism. For 2-amino-2-(quinolin-6-yl)acetic acid, the amino and carboxylic acid groups are prime targets for creating prodrugs with improved physicochemical and pharmacokinetic profiles.
One common approach involves the esterification of the carboxylic acid group with various alcohols to enhance lipophilicity and cell membrane permeability. Amino acid ester prodrugs, in particular, can leverage active transport mechanisms, such as peptide transporters (e.g., PEPT1), to improve oral bioavailability. For instance, conjugating another amino acid, like L-valine, to the parent molecule can significantly increase its absorption nih.gov. This strategy has been successfully applied to various drugs, including the antiviral acyclovir, which is administered as its L-valyl ester prodrug, valacyclovir mdpi.com.
Similarly, the amino group can be acylated to form amide-based prodrugs. Dipeptide prodrugs can also be synthesized, which may offer even greater improvements in solubility and transport characteristics. A series of amino acid and dipeptide prodrugs of a fluoroquinolone candidate, IMB-070593, were synthesized to enhance water solubility and in vivo efficacy mdpi.com. This approach could be analogously applied to this compound.
Bioconjugation represents another avenue for functional exploration. Linking the molecule to larger biomolecules such as peptides, proteins, or polymers like polyethylene glycol (PEG) can alter its distribution in the body, prolong its half-life, and enable targeted delivery. The conjugation of amino acids and peptides to other bioactive scaffolds is a known strategy to enhance selectivity, stability, and solubility nih.gov. For example, 8-quinolinamine has been conjugated with various amino acids to create compounds with enhanced antimalarial and antileishmanial activities mdpi.com. These examples suggest that bioconjugates of this compound could be designed to target specific tissues or cells.
Table 1: Potential Prodrug and Bioconjugate Strategies for this compound
| Strategy | Functional Group Targeted | Potential Advantage | Example Moiety |
|---|---|---|---|
| Amino Acid Ester Prodrug | Carboxylic Acid | Enhanced absorption via peptide transporters | L-Valine, L-Isoleucine |
| Dipeptide Prodrug | Amino or Carboxylic Acid | Improved water solubility and transport | Gly-Gly, L-Ala-L-Ala |
| Amide Prodrug | Amino Group | Modulated release and stability | Various acyl groups |
| Bioconjugation | Amino or Carboxylic Acid | Targeted delivery, increased half-life | Peptides, PEG |
Formation of Heterocyclic Fused Systems
The structure of this compound is an excellent starting point for the synthesis of more complex, polycyclic heterocyclic systems. The presence of the quinoline (B57606) nitrogen, the primary amino group, and the carboxylic acid function allows for a variety of cyclization reactions, leading to novel fused ring systems with potential biological activities. Quinoline-fused heterocycles are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic drugs nih.govresearchgate.net.
One plausible synthetic route is the formation of a pyrimidine ring fused to the quinoline core. Pyrimido[4,5-b]quinolines, for instance, can be synthesized through the condensation of a 6-aminoquinoline derivative with various reagents nih.gov. The amino group of this compound, after suitable modification, could participate in cyclization reactions with dicarbonyl compounds or their equivalents to form a fused pyrimidine ring. Such quinoline-pyrimidine hybrids have been investigated for a range of biological activities, including antimalarial and anticancer properties nih.govthesciencein.org.
Another approach involves intramolecular cyclization reactions. For example, activation of the carboxylic acid followed by reaction with the quinoline nitrogen (if sterically feasible) or another nucleophilic position on the quinoline ring could lead to the formation of a lactam-containing fused system. Alternatively, the amino group could be used as a handle to build another heterocyclic ring. For instance, reaction with a β-ketoester could lead to a fused dihydropyridine ring through a Hantzsch-like reaction tandfonline.com.
The Friedländer annulation is a classic method for synthesizing quinolines, and modifications of this reaction can be used to build upon the existing quinoline scaffold to create fused systems iipseries.orgmdpi.com. By strategically functionalizing the quinoline ring of this compound, it could serve as a precursor for tetracyclic systems, which have shown diverse pharmacological activities rsc.org.
Table 2: Potential Heterocyclic Fused Systems from this compound
| Fused Heterocycle | General Synthetic Approach | Key Reactants |
|---|---|---|
| Pyrimido[4,5-b]quinoline | Condensation/Cyclization | Dicarbonyl compounds, Formamide |
| Pyridazino[4,5-b]quinoline | Condensation with Hydrazine | Dicarbonyl precursors |
| Pyrrolo[2,3-f]quinoline | Intramolecular Cyclization | Activation of side chain |
| Indolo[2,3-b]quinoline | Domino or Annulation Reactions | Indole precursors |
Chemical Probes for Target Identification
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function and role in disease nih.gov. The quinoline scaffold is a privileged structure in medicinal chemistry and has been incorporated into various fluorescent probes for bio-imaging applications crimsonpublishers.com. The inherent fluorescence of the quinoline ring system makes this compound an attractive starting point for the development of chemical probes nih.govresearchgate.net.
To function as a chemical probe, the molecule typically requires three key components: a recognition element that binds to the target, a reporter tag (e.g., a fluorophore or an affinity tag), and a reactive group for covalent labeling if desired. The this compound structure can serve as the core recognition element. Its functional groups can be used to attach reporter tags or reactive moieties.
For example, a fluorescent dye could be coupled to the amino or carboxylic acid group to create a probe for fluorescence microscopy or flow cytometry. The quinoline moiety itself can act as a fluorophore, and its photophysical properties may be modulated upon binding to a target protein, leading to a "turn-on" or "turn-off" fluorescent response researchgate.net.
For target identification studies, a common strategy is to use affinity-based probes. This involves immobilizing the molecule on a solid support to capture its binding partners from a cell lysate, or incorporating a photoreactive group that can be activated by UV light to covalently cross-link the probe to its target protein. The amino and carboxylic acid groups of this compound provide convenient handles for attaching linkers for immobilization or for introducing photoreactive groups like benzophenones or diazirines mdpi.com.
Furthermore, computational methods like inverse virtual screening can be employed to predict potential biological targets for quinoline-based compounds, which can then be validated experimentally using probes derived from the parent molecule frontiersin.org.
Functionalization of the Carboxylic Acid and Amino Groups
The carboxylic acid and primary amino groups of this compound are the most accessible sites for chemical modification, allowing for a wide range of functionalization reactions. These reactions are fundamental for the synthesis of prodrugs, bioconjugates, chemical probes, and for building more complex molecular architectures.
The carboxylic acid can undergo standard esterification reactions with various alcohols in the presence of an acid catalyst to yield the corresponding esters researchgate.net. This is a common strategy for increasing lipophilicity. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, which can then react with amines to form amides google.com. This amide bond formation is a cornerstone of peptide synthesis and can be used to couple other amino acids or amine-containing molecules to the structure nih.govyoutube.com.
The primary amino group is nucleophilic and can react with a variety of electrophiles. Acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides provides sulfonamides. Reductive amination with aldehydes or ketones can be used to introduce alkyl substituents on the nitrogen atom. The amino group can also be used as a nucleophile in substitution reactions or as a building block in the synthesis of other heterocyclic rings.
Table 3: Functionalization Reactions of the Carboxylic Acid and Amino Groups
| Functional Group | Reaction Type | Reagent | Product |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst | Ester |
| Carboxylic Acid | Amide Formation | Amine / Coupling Agent (e.g., DCC, EDC) | Amide |
| Carboxylic Acid | Reduction | Reducing Agent (e.g., LiAlH4) | Amino Alcohol |
| Amino Group | Acylation | Acid Chloride or Anhydride | Amide |
| Amino Group | Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Amino Group | Reductive Amination | Aldehyde or Ketone / Reducing Agent | Secondary or Tertiary Amine |
Future Perspectives and Translational Research Opportunities
Advancements in Asymmetric Synthesis of Quinolyl Amino Acids
The biological activity of chiral molecules like 2-amino-2-(quinolin-6-yl)acetic acid is critically dependent on their stereochemistry. Therefore, the development of efficient and highly selective methods for asymmetric synthesis is a cornerstone of future research. While the direct asymmetric synthesis of this specific compound is not widely reported, progress in the broader field of α-amino acid synthesis offers a clear roadmap.
Recent breakthroughs in catalytic asymmetric synthesis provide powerful tools for creating enantiomerically pure amino acids. nih.gov Organocatalysis, for instance, has emerged as a major approach, utilizing small chiral organic molecules to induce enantioselectivity. rsc.org For example, chiral BINOL-derived aldehydes and chiral spiro phosphoric acids have been successfully employed in the asymmetric synthesis of various α-amino acid derivatives. rsc.orgnih.govorganic-chemistry.org These methods, which often operate under mild and neutral conditions, could be adapted for the synthesis of quinolyl amino acids. nih.govorganic-chemistry.org
Another promising avenue is the use of transition metal catalysis. Catalytic, enantioselective reduction of α-keto esters or their imine derivatives is a well-established strategy. nih.gov The use of chiral catalysts, such as (S)-oxazaborolidine, has proven effective for a broad range of substrates. nih.gov Furthermore, methods involving the reaction of glycine (B1666218) ester Schiff bases with organoboranes in the presence of Cinchona alkaloids (which are themselves quinoline-based) have yielded optically active α-amino acids. acs.org The catalytic asymmetric total syntheses of the quinoline (B57606) alkaloids quinine (B1679958) and quinidine (B1679956) have been achieved, showcasing the power of modern synthetic methods like enantioselective Michael additions to set key stereocenters. mdpi.com
Biocatalysis, particularly the use of transaminases, offers a highly selective and environmentally friendly route. D-amino acid transaminases have been used for the enzymatic asymmetric synthesis of optically pure D-amino acids from α-keto acids with high yields and excellent enantiomeric excess (>99%). researchgate.net Developing a biocatalytic route for this compound would require identifying or engineering a suitable transaminase that accepts the corresponding α-keto acid precursor.
Future efforts will likely focus on:
Substrate-Specific Catalyst Development: Designing chiral catalysts (metal-based or organocatalysts) tailored for the unique steric and electronic properties of quinoline-containing substrates.
Enzyme Engineering: Utilizing techniques like directed evolution to create bespoke enzymes for the stereoselective synthesis of quinolyl amino acids.
Flow Chemistry: Integrating asymmetric synthesis into continuous flow systems to enable safer, more scalable, and efficient production.
Development of High-Throughput Screening Assays for Biological Discovery
To unlock the therapeutic potential of this compound and libraries of its analogs, high-throughput screening (HTS) is indispensable. HTS allows for the rapid testing of thousands of compounds against various biological targets, accelerating the identification of "hits" with desired biological activity. nih.gov
Modern HTS platforms integrate robotics, liquid handling, and sensitive detection methods to automate the screening process, making it faster, more reliable, and reproducible. plos.org These technologies have evolved from being a specialized capability to a standard and crucial part of drug discovery programs in pharmaceutical companies, academic institutions, and non-profit organizations. nih.gov
For a compound like this compound, HTS campaigns can be designed in several ways:
Target-Based Screening: If a specific protein target is hypothesized (e.g., a kinase, protease, or receptor), assays can be developed to measure the compound's ability to modulate the target's activity. The quinoline scaffold is a common feature in many kinase inhibitors, making this a logical starting point. pnas.org
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotype (e.g., inhibition of cancer cell growth, antibacterial activity, or reversal of a disease-related cellular defect). researchgate.net This method is advantageous as it does not require prior knowledge of the specific molecular target.
High-Content Screening (HCS): A more advanced form of phenotypic screening, HCS uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously, providing a more detailed picture of a compound's effects. plos.org
The development of fast and robust analytical methods is also crucial for HTS. For instance, methods using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry have been developed for the high-throughput analysis of amino acids, which could be adapted for screening libraries of quinolyl amino acids.
Future directions in this area include the increasing use of more biologically relevant model systems, such as 3D organoids and whole organisms like zebrafish embryos, within the HTS workflow to better predict human responses. plos.org
Exploration of Polypharmacology and Multi-Target Ligands
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance, which is particularly relevant in complex diseases like cancer. biorxiv.org The quinoline and related quinazoline (B50416) scaffolds are well-suited for the design of multi-target ligands.
For example, research has focused on designing quinoline-based derivatives as multi-targeted inhibitors for cancer therapy. biorxiv.org By modifying the quinoline scaffold, it is possible to create compounds that simultaneously inhibit several key signaling pathways involved in tumor growth and progression. biorxiv.org Similarly, substituted quinazolines have been developed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, in addition to targeting tubulin. mdpi.com
The development of multi-target drugs has become a critical strategy in oncology to overcome the limitations of single-target therapies. biorxiv.org A promising strategy involves the synergistic inhibition of multiple critical mechanisms in cancer progression, such as topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and the ATP-binding cassette sub-family G member 2 (ABCG2) protein. biorxiv.org Quinoline-sulfonamides have also been investigated as multi-targeting agents for neurodegenerative diseases by simultaneously inhibiting monoamine oxidases and cholinesterases. rsc.org
Future research on this compound and its derivatives should therefore include:
Rational Design: Using computational modeling and structural biology to design modifications that enable binding to multiple, deliberately chosen targets.
Kinome Profiling: Screening promising compounds against large panels of kinases to identify their selectivity profile and potential for multi-target activity.
Synergy Studies: Investigating the combination of multi-target quinoline compounds with other therapeutic agents to identify synergistic interactions.
Design of Next-Generation Quinoline-Based Chemical Tools
Beyond direct therapeutic applications, quinoline derivatives are being developed as sophisticated chemical tools to probe biological systems. The inherent fluorescent properties of the quinoline ring make it an attractive scaffold for creating chemical probes for live-cell imaging and sensing. nih.gov
Researchers have designed highly modular quinoline-based fluorescent probes that can be easily synthesized and optimized for various applications. nih.gov These probes often contain three key domains that can be independently modified: one for polarization of the fluorophore, and two for tuning photophysical properties and introducing structural diversity. nih.gov This modularity allows for the rational design of probes with predictable properties and facilitates the rapid, combinatorial development of diverse fluorophores. nih.gov
Specific applications of these next-generation tools include:
pH Sensing: Quinoline-pyrene based ratiometric fluorescent probes have been synthesized for targeting and sensing the pH of lysosomes, which is crucial in many physiological and pathological processes. acs.org
Ion Detection: Simple quinoline-based molecules have been designed as dual-functional chemosensors for the selective detection of metal ions like Cu²⁺ and Fe³⁺ in environmental and biological samples. nih.gov
Live-Cell Imaging: The unique photophysical properties of some quinoline probes, which can exhibit a two-stage fluorescence response to intracellular pH, make them valuable for dynamic imaging in living cells. nih.gov
The future in this area points towards the creation of "smart" probes based on the this compound scaffold. These could be designed to only become fluorescent upon interaction with a specific enzyme or binding to a particular protein, allowing for the precise visualization of biological activity in real-time.
Integration with Systems Biology for Mechanistic Elucidation
Understanding the precise mechanism of action is crucial for the development of any new bioactive compound. Systems biology offers a powerful suite of tools to move beyond single-target identification and understand how a compound affects the complex network of interactions within a cell.
For quinoline-based compounds, a key systems-level approach is transcriptomics , which analyzes the changes in gene expression (mRNA levels) across the entire genome following compound treatment. By comparing the gene expression signature of a compound to a database of signatures from known drugs or from the knockdown of specific genes, researchers can generate hypotheses about the compound's molecular target and mechanism of action. biorxiv.org This approach is powerful because it does not require any prior knowledge of the compound's target and can identify interactors even for novel chemical scaffolds. biorxiv.org
Another powerful technique is chemical proteomics , which uses chemical probes, often based on the compound of interest, to capture and identify binding proteins from cell lysates. These captured proteins are then identified using mass spectrometry, providing a direct readout of the compound's interactome.
Computational approaches are also integral to systems biology. Molecular docking and molecular dynamics simulations can predict how a compound like this compound might bind to various protein targets, helping to prioritize experimental validation. biorxiv.org In one study, X-ray microscopy was used to observe the in vivo action of a bromo-analog of chloroquine, revealing that it caps (B75204) hemozoin crystals in malaria-infected red blood cells, thus elucidating its mechanism at a molecular level within an unperturbed biological context.
The integration of these diverse data types—transcriptomics, proteomics, and computational modeling—will be essential to fully elucidate the biological effects of this compound, identify its primary targets, and uncover any off-target effects or polypharmacological potential.
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-2-(quinolin-6-yl)acetic acid?
The synthesis of this compound can be approached via coupling reactions or chiral resolution strategies. For example:
- Coupling reactions : Utilize quinoline-6-carbaldehyde derivatives with glycine equivalents under reductive amination conditions. Protecting groups (e.g., Boc) may be employed to stabilize the amino group during synthesis .
- Chiral resolution : Racemic mixtures can be resolved using enzymatic or chromatographic methods, as demonstrated for structurally similar amino acid derivatives like (R)-2-Amino-2-(4-fluorophenyl)acetic acid .
- Purification : Reverse-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity (>95%) .
Q. How should researchers handle and store this compound safely?
- Hazard mitigation : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. The compound may cause irritation based on analogs like L-2-aminobutyric acid .
- Storage : Store in a cool, dry environment (<4°C) under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to limit photodegradation .
- Disposal : Follow institutional guidelines for organic acids, employing neutralization with dilute NaOH before incineration .
Q. What analytical techniques are critical for characterizing this compound?
- Structural elucidation : Use H/C NMR to confirm the quinoline and acetic acid moieties. Compare peaks to PubChem data for related compounds .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling .
- Chirality verification : Polarimetry or chiral HPLC columns (e.g., Chiralpak IA) to validate enantiomeric excess .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Target selection : Prioritize enzymes with known affinity for quinoline derivatives, such as collagenase or kinase families .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s charge states (e.g., protonated amino group at physiological pH) .
- Validation : Compare docking scores (e.g., Gibbs free energy) with experimental IC₅₀ values from analogs like 2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid, which showed −6.4 kcal/mol binding energy to collagenase .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Substituent effects : Analyze how structural modifications (e.g., halogen position on the quinoline ring) alter activity. For example, shifting chlorine from 2,4- to 2,6-positions in dichlorobenzyl analogs changed π–π interaction lengths by 0.122 Å, impacting IC₅₀ values .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
Q. What advanced analytical methods are used to study its stability under physiological conditions?
Q. How does stereochemistry influence the compound’s interactions with biological targets?
- Enantiomer-specific activity : Test (R)- and (S)-enantiomers separately in enzyme inhibition assays. For example, (R)-2-Amino-2-(4-fluorophenyl)acetic acid showed higher target affinity than its (S)-counterpart in receptor binding studies .
- Crystallography : Co-crystallize enantiomers with target proteins (e.g., AMPA receptors) to resolve binding mode differences .
Q. What strategies optimize its solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
